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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

Cat. No.: B070948

Application Notes: Methyl 6-amino-3-
bromopicolinate in Drug Discovery

Introduction

Methyl 6-amino-3-bromopicolinate is a versatile heterocyclic building block crucial in the field
of medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a pyridine
core with strategically positioned amino, bromo, and methyl ester groups, allows for a wide
range of chemical modifications. This makes it an invaluable scaffold for the synthesis of
complex molecules targeting various biological pathways. The bromine atom is amenable to
palladium-catalyzed cross-coupling reactions, the amino group can be readily derivatized, and
the methyl ester provides a handle for amide bond formation or hydrolysis. These reactive sites
enable the generation of diverse compound libraries for screening and lead optimization in the
development of new therapeutic agents, including kinase inhibitors and antiviral compounds.[1]

[2][3]

Chemical and Physical Properties

The key properties of Methyl 6-amino-3-bromopicolinate are summarized below, providing
essential information for its handling, storage, and use in synthesis.
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Property Value Reference(s)
CAS Number 178876-83-0 [4][5]
Molecular Formula C7H7BrN20:2 [41[5]
Molecular Weight 231.05 g/mol [41[5]
Appearance Solid

Purity >96% [4]

methyl 6-amino-3-bromo-2-
IUPAC Name o
pyridinecarboxylate

4°C, protect from light, stored
Storage ] [4]
under nitrogen

SMILES 0=C(OC)C1=NC(N)=CC=C1Br [4]

Key Applications and Synthetic Protocols

Methyl 6-amino-3-bromopicolinate serves as a pivotal intermediate for constructing a variety
of molecular architectures. The bromine atom at the 3-position is particularly useful for
introducing molecular diversity through carbon-carbon and carbon-nitrogen bond-forming
reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method to form carbon-carbon bonds by reacting
the aryl bromide with a boronic acid or ester.[6][7] This reaction is instrumental in synthesizing
biaryl compounds, a common motif in kinase inhibitors.[8]

General Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: General workflow for a Suzuki-Miyaura coupling reaction.
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Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure that may require optimization for specific
substrates.[6][8]

Materials:

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium(ll) acetate [Pd(OAc)2] (2 mol%)

SPhos (4 mol%) or other suitable phosphine ligand

Potassium phosphate (KsPOa4) (2.0 equiv)

Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 ratio)

Schlenk flask and condenser

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 6-amino-3-
bromopicolinate, the arylboronic acid, Pd(OAc)z, SPhos, and KsPOa.

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The final
concentration of the substrate should be approximately 0.1 M.[7]

Heat the reaction mixture to 80—110 °C with vigorous stirring.

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.
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« Dilute the mixture with ethyl acetate and wash with water, followed by brine.

e Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter,
and concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to obtain the desired
coupled product.

Representative Data for Suzuki-Miyaura Coupling

The following table shows illustrative reaction conditions for similar substrates.
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Buchwald-Hartwig Amination for C-N Bond Formation
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The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for
forming carbon-nitrogen bonds, a critical step in synthesizing many pharmaceuticals.[9][10]
This reaction allows for the introduction of various primary or secondary amines at the 3-
position of the picolinate core.

Detailed Protocol: Buchwald-Hartwig Amination

This is a generalized protocol that should be adapted and optimized for specific amine
partners.[9][11]

Materials:

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

e Primary or secondary amine (1.2 equiv)

o Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s] (2 mol%)

o Xantphos or other suitable ligand (4 mol%)

e Sodium tert-butoxide (NaOtBu) (1.4 equiv)

e Anhydrous, degassed toluene or dioxane

e Schlenk tube or flask

 Inert atmosphere (Argon or Nitrogen)

Procedure:

In a glovebox or under an inert atmosphere, add Pdz(dba)s, the phosphine ligand, and
NaOtBu to an oven-dried Schlenk tube.

Add Methyl 6-amino-3-bromopicolinate and the desired amine.

Add the anhydrous, degassed solvent via syringe.

Seal the tube and heat the reaction mixture to 90-110 °C.
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e Monitor the reaction progress by TLC or LC-MS.

o After completion, cool the reaction to room temperature and dilute with an organic solvent
like ethyl acetate.

« Filter the mixture through a pad of Celite to remove palladium residues.

o Wash the filtrate with water and brine, then dry the organic layer over anhydrous Naz2SOa or
MgSOa.

« Filter, concentrate under reduced pressure, and purify the crude product by flash column
chromatography.[11]

Representative Data for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the amination of similar bromopyridine

substrates.
Cataly ) .
Aryl . . Solven Temp Time Yield Refere
. Amine st/lLiga Base
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nd
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methyl cyclohe  BINAP
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Application in Kinase Inhibitor Synthesis

Derivatives of brominated pyridines are common scaffolds for kinase inhibitors, which are

crucial in oncology.[3] These inhibitors often function by competing with ATP at the enzyme's

active site. The EGFR signaling pathway is a common target.[13] An inhibitor synthesized using
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Methyl 6-amino-3-bromopicolinate could block the tyrosine kinase domain, preventing
autophosphorylation and downstream signaling that leads to cell proliferation.
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Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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